molecular formula C7H7NO3 B1424486 5-Carboxy-2-methylpyridine 1-oxide CAS No. 30478-91-2

5-Carboxy-2-methylpyridine 1-oxide

Cat. No.: B1424486
CAS No.: 30478-91-2
M. Wt: 153.14 g/mol
InChI Key: NKUWMQONYMUDFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized for the first time by Kinoshita et al. in 1963 as an intermediate in the synthesis of 2-methylpyridine-1,5-dioxide. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 5-Carboxy-2-methylpyridine 1-oxide is C7H7NO3 . The molecular weight of the compound is 153.14 g/mol.


Chemical Reactions Analysis

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles has been a focus in the field . This topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Scientific Research Applications

Synthesis Processes

5-Carboxy-2-methylpyridine 1-oxide plays a crucial role in various synthesis processes. For instance, it is an intermediate in the production of 2-chloro-5-methylpyridine, which is key in synthesizing nicotine insecticides such as imidacloprid and acetamiprid. The production of 3-methylpyridine-N-oxide, a precursor to this compound, has been optimized using microreaction systems for increased safety and efficiency (Sang, Huang, & Xu, 2020). Moreover, its role in the preparation of nicotinic acid, a vital nutrient, has been explored, especially focusing on eco-friendly production methods from raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

Chemical Reactivity and Catalysis

The compound's chemical reactivity and potential as a catalyst have been subjects of interest. For instance, its behavior in the diazotization of substituted 2-aminopyridine and its oxide derivatives has been studied, providing insights into the effects of substituents on reaction rates (Kalatzis & Mastrokalos, 1977). Additionally, the polarographic properties of pyridine N-oxides, including derivatives like 4-methylpyridine, have been investigated, offering valuable information for electrochemical applications (Kubota & Miyazaki, 1962).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been studied for their pharmacological properties. The investigation into naphthyridines, for example, has explored their potential use in drug development (Noravyan, Paronikyan, & Vartanyan, 1985). Additionally, the metabolic pathways and effects of related compounds like 2-amino-3-methylpyridine have been examined (Altuntas, Manson, Zhao, & Gorrod, 1997).

Material Science and Chemistry

The applications extend into material science, where derivatives are used in the synthesis of specific polymers and catalysts. For instance, the synthesis of styrene-vinylpicolinic acid copolymer involving the conversion of a methyl group into a carboxyl group via the rearrangement of the N-oxide is noteworthy (Paton, Watton, & Williams, 1974).

Energetic Materials

In the field of energetic materials, derivatives like 3-methyl-1,2,5-oxadiazole 2-oxide have been designed and synthesized for their potential as explosive compounds. These studies contribute to the development of materials with specific energetic properties (Xu, Yang, & Cheng, 2018).

Future Directions

The future directions in the study and application of 5-Carboxy-2-methylpyridine 1-oxide could involve further exploration of its synthesis methods and potential applications in various fields. The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest .

Properties

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(7(9)10)4-8(5)11/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUWMQONYMUDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705434
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30478-91-2
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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